molecular formula C29H33Br2NO3 B5481533 2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime

2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime

Cat. No. B5481533
M. Wt: 603.4 g/mol
InChI Key: OUTHCBFASMWVMS-ULTCEKQJSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various chemical reactions. For instance, bromobenzaldehyde, a related compound, can be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide. In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and substituents. It contains bromine atoms, methyl groups, an aldehyde group, and an oxime group. The bromine atoms and methyl groups are attached to benzene rings, which are connected by an ether linkage (the “oxy” part of the name). The aldehyde group is also attached to one of the benzene rings, and the oxime group is likely connected to the aldehyde carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of bromine atoms would likely make the compound relatively heavy and possibly quite reactive. The aldehyde and oxime groups could potentially make the compound polar, which would influence its solubility in different solvents .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the field of organic synthesis, given the variety of functional groups present in its structure . Further studies could explore its reactivity, potential uses, and methods for its synthesis .

properties

IUPAC Name

(NZ)-N-[[2,4-bis[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33Br2NO3/c1-15-19(5)28(30)20(6)16(2)25(15)13-34-24-10-9-23(12-32-33)27(11-24)35-14-26-17(3)21(7)29(31)22(8)18(26)4/h9-12,33H,13-14H2,1-8H3/b32-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTHCBFASMWVMS-ULTCEKQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)C=NO)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1COC2=CC(=C(C=C2)/C=N\O)OCC3=C(C(=C(C(=C3C)C)Br)C)C)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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